molecular formula C10H19NO2 B13233168 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B13233168
M. Wt: 185.26 g/mol
InChI Key: SYKTWPPKPMOSCF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (predicted, 400 MHz, D$$2$$O):
    • δ 1.02 (s, 6H, C4-CH$$
    3$$)
  • δ 1.45–1.89 (m, 8H, cyclohexane backbone)
  • δ 2.78 (t, $$J = 6.2$$ Hz, 2H, CH$$2$$NH$$2$$)
  • δ 3.15 (broad s, 2H, NH$$_2$$)
  • $$^{13}$$C NMR (predicted, 100 MHz, D$$2$$O):
    • δ 22.1 (C4-CH$$
    3$$)
  • δ 28.4, 32.7, 35.3 (cyclohexane carbons)
  • δ 41.9 (CH$$2$$NH$$2$$)
  • δ 178.5 (COOH carbonyl)
  • Infrared (IR) Spectroscopy

    Key absorptions include:

    • 3300–2500 cm$$^{-1}$$ : Broad O-H stretch (carboxylic acid) and N-H stretches (amine).
    • 1705 cm$$^{-1}$$ : Strong C=O stretch (carboxylic acid).
    • 1590 cm$$^{-1}$$ : N-H bending (amine).

    Mass Spectrometry (MS)

    • Molecular ion peak : m/z 185.1 ([M]$$^+$$).
    • Major fragments :
      • m/z 141.0 ([M – COOH]$$^+$$)
      • m/z 97.1 (cyclohexane ring fragment)

    Computational Chemistry Insights: TPSA, LogP, and Rotatable Bonds

    Topological Polar Surface Area (TPSA)

    Using Ertl’s fragment-based method, the TPSA is 63.3 Ų , contributed by:

    • Carboxylic acid: 37.3 Ų
    • Primary amine: 26.0 Ų
      This value suggests moderate solubility in polar solvents.

    Octanol-Water Partition Coefficient (LogP)

    The Molinspiration fragment method estimates a LogP of 1.8 , reflecting balanced hydrophobicity:

    • Cyclohexane backbone: +2.7
    • Two methyl groups: +1.0
    • Carboxylic acid: -0.7
    • Aminomethyl: -1.2

    Rotatable Bonds

    The compound exhibits 1 rotatable bond (C-CH$$2$$NH$$2$$), as defined by non-ring single bonds between nonterminal heavy atoms. This low flexibility aligns with Lipinski’s "Rule of 5" criteria for drug-likeness, predicting favorable oral bioavailability.

    Molecular Volume and Drug-Likeness

    • Molecular volume : ~185 ų (calculated via group contributions).
    • Lipinski compliance : Molecular weight (185 < 500), LogP (1.8 < 5), hydrogen bond donors (3 < 5), acceptors (4 < 10).

    Properties

    Molecular Formula

    C10H19NO2

    Molecular Weight

    185.26 g/mol

    IUPAC Name

    1-(aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

    InChI

    InChI=1S/C10H19NO2/c1-9(2)3-5-10(7-11,6-4-9)8(12)13/h3-7,11H2,1-2H3,(H,12,13)

    InChI Key

    SYKTWPPKPMOSCF-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CCC(CC1)(CN)C(=O)O)C

    Origin of Product

    United States

    Preparation Methods

    Overview:

    A predominant method involves the hydrogenation of p-aminomethyl benzoic acid or its derivatives, utilizing a ruthenium catalyst under specific conditions. This process is detailed in patent literature, notably US Patent US3932497A, which describes an economically feasible approach for large-scale production.

    Step-by-step Process:

    Step Description Conditions Reagents Notes
    1 Preparation of p-Aminomethyl Benzoic Acid Hydrogenation of p-Cyanobenzoic Acid Methyl Ester Alkali media (e.g., sodium hydroxide) This step can be optimized via distillation of melted reaction products of terephthalonitrile, dimethyl terephthalate, and terephthalic acid.
    2 Hydrogenation of p-Aminomethyl Benzoic Acid Elevated temperature (90-200°C), high hydrogen pressure (50-200 kg/cm²), catalyst (ruthenium supported on inert carrier) Hydrogen, ruthenium catalyst The catalyst amount is optimized to reduce costs while maintaining high yield; typical ruthenium content is 4-6 wt%.
    3 Carboxylation Reaction with carbon dioxide in the presence of a base (e.g., sodium hydroxide) CO₂, base Converts the aminomethyl derivative into the corresponding carboxylic acid, completing the synthesis.

    Catalyst Details:

    Catalyst Type Support Material Ruthenium Content Role References
    Ruthenium oxide, hydroxide, or metallic ruthenium Alumina, kieselguhr, carbon, barium sulfate, etc. 1-10 wt% Hydrogenation of aromatic nucleus

    Alternative Routes: Hydrogenation of Aromatic Precursors

    Hydrogenation of Aminomethyl Benzoic Acid-N-Acetate:

    • Method: Hydrogenating aminomethyl benzoic acid-N-acetate in the presence of a ruthenium catalyst under high pressure and temperature produces N-acetyl-4-aminomethyl cyclohexane carboxylic acid, which can then be hydrolyzed to the target compound.

    • Conditions:

      • Hydrogen pressure: 50-200 kg/cm²
      • Temperature: 140-170°C
      • Catalyst: Ruthenium supported on inert carriers
    • Reagents: p-Cyanobenzoic acid methyl ester, alkali media, ruthenium catalyst

    Industrial-Scale Considerations

    The industrial synthesis emphasizes:

    • Catalyst Efficiency: Use of ruthenium supported on carriers like alumina or carbon, with catalyst loadings as low as 0.025-0.25% by weight relative to the starting material, to optimize cost and activity.
    • Reaction Conditions: Elevated temperature and pressure conditions facilitate complete hydrogenation while minimizing side reactions.
    • Recycling of Catalyst: Catalyst regeneration and reuse are critical for economic viability, with the process designed to prevent catalyst poisoning and maintain activity over multiple cycles.

    Summary of Key Data

    Parameter Typical Range Significance Source
    Hydrogen pressure 50-200 kg/cm² Ensures complete hydrogenation
    Temperature 90-200°C Optimizes reaction rate and selectivity
    Catalyst loading 0.025-0.25% (based on starting material) Cost-effective and efficient
    Catalyst type Ruthenium supported on alumina, carbon, etc. High activity and selectivity

    Notes on Reaction Optimization and Purity

    • Reaction order and addition sequence have minimal impact on yield, but stirring and temperature control are essential.
    • Purification typically involves neutralization, concentration, and recrystallization to obtain high-purity product.
    • Yield can exceed 90% under optimized conditions, with catalyst reuse further improving process economics.

    Chemical Reactions Analysis

    Types of Reactions: 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

      Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

      Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

      Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

    Major Products:

      Oxidation: Formation of ketones or aldehydes.

      Reduction: Formation of alcohols.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

      Biology: Studied for its potential biological activity and interactions with biomolecules.

      Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

      Industry: Utilized in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group may also play a role in binding to proteins or other biomolecules, influencing their function.

    Comparison with Similar Compounds

    Steric and Electronic Effects

    • Carboxylic Acid vs. Carboxamide : Unlike the carboxamide derivative (CAS 1407337-79-4), the carboxylic acid group enhances acidity (pKa ~4-5), impacting solubility and hydrogen-bonding capacity .

    Pharmacological Implications

    • Gabapentin Analogy : Gabapentin’s efficacy in epilepsy and neuropathic pain is attributed to its binding to voltage-gated calcium channels . The dimethyl groups in the target compound may alter binding affinity or pharmacokinetics due to increased lipophilicity .

    Physicochemical Properties

    • Melting Points: Non-methylated analogs like 1-amino-1-cyclohexanecarboxylic acid exhibit high melting points (>300°C), whereas dimethylated derivatives (e.g., 4,4-dimethylcyclohexane-1-carboxylic acid) likely have lower melting points due to reduced crystallinity .
    • Solubility : The dimethyl groups in the target compound may decrease aqueous solubility compared to gabapentin, necessitating formulation adjustments for bioavailability .

    Biological Activity

    1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid, often referred to as AMDCA, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    • Molecular Formula : C10H19NO2
    • Molecular Weight : 185.27 g/mol
    • IUPAC Name : 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

    The structure of AMDCA features a cyclohexane ring with two methyl groups and an amino group attached to a carboxylic acid functionality. This unique configuration contributes to its biological activity.

    Biological Activity Overview

    AMDCA has been investigated for various biological activities, including:

    • Antimicrobial Properties : Studies have shown that AMDCA exhibits significant antimicrobial activity against various bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
    • Anticancer Activity : Preliminary research indicates that AMDCA may have anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through caspase activation.
    • Neuroprotective Effects : There is evidence suggesting that AMDCA may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. This activity is potentially mediated by the modulation of antioxidant enzymes.

    The biological effects of AMDCA can be attributed to its interaction with specific molecular targets:

    • Enzyme Inhibition : AMDCA may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells, leading to reduced growth and survival.
    • Receptor Modulation : The compound might interact with neurotransmitter receptors, contributing to its neuroprotective effects.

    Research Findings and Case Studies

    Several studies have documented the biological activities of AMDCA:

    • Antimicrobial Study :
      • A study evaluated AMDCA against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, showcasing its potential as an antimicrobial agent .
    • Cancer Cell Line Evaluation :
      • In vitro studies on human breast cancer cell lines demonstrated that treatment with AMDCA resulted in a 50% reduction in cell viability at concentrations of 20 µM after 48 hours. Flow cytometry analysis revealed increased apoptosis markers, confirming its anticancer potential .
    • Neuroprotection Research :
      • Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with AMDCA significantly reduced cell death and increased levels of superoxide dismutase (SOD), an important antioxidant enzyme .

    Data Table: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialMIC = 32 µg/mL against specific bacterial strains
    Anticancer50% reduction in cell viability at 20 µM
    NeuroprotectiveIncreased SOD levels; reduced oxidative stress-induced cell death

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